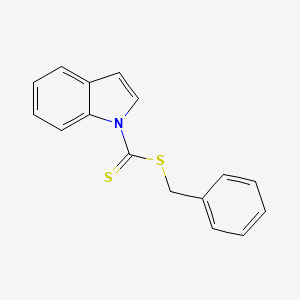![molecular formula C7H11NO6P2 B12540561 Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]- CAS No. 652989-82-7](/img/structure/B12540561.png)
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, also known as 1-(4-pyridyl)ethane-1,2-bisphosphonate, is a chemical compound with the molecular formula C7H11NO6P2 and a molecular weight of 267.112862 g/mol . This compound is characterized by the presence of both a phosphonic acid group and a pyridine ring, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, can be achieved through several methods. One common approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly, tolerating various functionalities. Another method involves the use of a palladium catalyst, such as Pd(PPh3)4, to achieve a quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation . Industrial production methods often involve large-scale adaptations of these laboratory techniques, ensuring high yields and purity.
Análisis De Reacciones Químicas
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bases, palladium catalysts, and visible-light illumination . For example, the reaction with diaryliodonium salts in the presence of a base under visible-light illumination produces aryl phosphonates . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various aryl phosphonates and related compounds.
Aplicaciones Científicas De Investigación
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as a bioactive compound, particularly in the development of drugs and therapeutic agents . The compound’s unique structure, which includes both a phosphonic acid group and a pyridine ring, allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, involves its interaction with specific molecular targets and pathways. The presence of the phosphonic acid group allows it to mimic natural phosphates, enabling it to bind to enzymes and other proteins involved in cellular processes . This binding can inhibit or modulate the activity of these proteins, leading to various biological effects. The pyridine ring further enhances its binding affinity and specificity, making it a potent bioactive compound.
Comparación Con Compuestos Similares
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, can be compared to other similar compounds, such as difluoro(pyridinyl)methyl]phosphonates and sodium [hydroxy(pyridinyl)methyl]bisphosphonate (risedronate) . These compounds share structural similarities, including the presence of a pyridine ring and a phosphonic acid group. phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, is unique in its specific arrangement of these functional groups, which can result in different biological activities and applications. For example, risedronate is widely used to treat or prevent osteoporosis and Paget’s disease of bone, highlighting the diverse potential of phosphonic acid derivatives .
Propiedades
Número CAS |
652989-82-7 |
|---|---|
Fórmula molecular |
C7H11NO6P2 |
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
(2-phosphono-1-pyridin-4-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-1-3-8-4-2-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
Clave InChI |
LMEUGMVMKAWITH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(CP(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


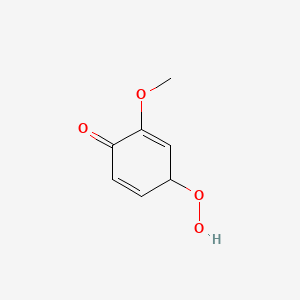
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
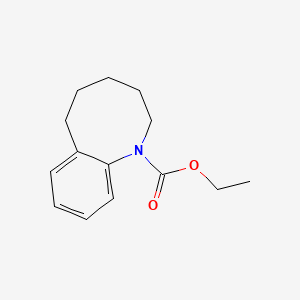
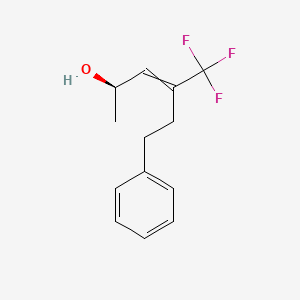
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)

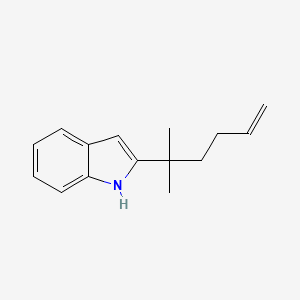

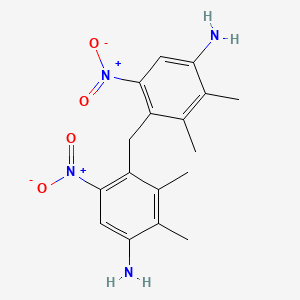
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
